molecular formula C8H5ClF3NO2 B1391432 Methyl 3-chloro-6-(trifluoromethyl)picolinate CAS No. 1214324-33-0

Methyl 3-chloro-6-(trifluoromethyl)picolinate

Cat. No.: B1391432
CAS No.: 1214324-33-0
M. Wt: 239.58 g/mol
InChI Key: GWGHUSHBBKTWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-chloro-6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C8H5ClF3NO2. It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 3-position and a trifluoromethyl group at the 6-position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-6-(trifluoromethyl)picolinate typically involves the esterification of 3-chloro-6-(trifluoromethyl)picolinic acid. One common method includes the reaction of 3-chloro-6-(trifluoromethyl)picolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-chloro-6-(trifluoromethyl)picolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including herbicidal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 3-chloro-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. In herbicidal applications, it acts as a synthetic auxin, mimicking natural plant hormones and disrupting normal plant growth processes. This leads to uncontrolled growth and eventually plant death. The compound targets auxin receptors and interferes with the auxin signaling pathway .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-3-(trifluoromethyl)picolinate
  • Methyl 3-(trifluoromethyl)picolinate
  • Halauxifen-methyl
  • Florpyrauxifen-benzyl

Uniqueness

Methyl 3-chloro-6-(trifluoromethyl)picolinate is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it may exhibit different reactivity and potency in its applications .

Biological Activity

Methyl 3-chloro-6-(trifluoromethyl)picolinate is a compound of significant interest in the fields of agriculture and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom can participate in halogen bonding, influencing the compound's interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

  • Herbicidal Activity : this compound acts as a synthetic auxin. It mimics natural plant hormones, disrupting normal growth processes by targeting auxin receptors. This leads to uncontrolled growth and eventual plant death, making it effective as an herbicide.
  • Antimicrobial Properties : Research indicates potential antimicrobial effects, although specific mechanisms remain under investigation. The compound may inhibit bacterial growth by interfering with metabolic pathways or cellular structures.

Biological Activity Overview

Activity Type Description
HerbicidalDisrupts plant growth by mimicking auxins; effective against various weeds.
AntimicrobialPotential inhibition of bacterial growth; requires further study for mechanisms.
AnticancerInvestigated for potential anticancer properties; ongoing research needed.

Case Studies

  • Herbicidal Efficacy : A study evaluating the herbicidal properties found that this compound effectively controlled several weed species in agricultural settings. The compound demonstrated a significant reduction in weed biomass compared to untreated controls.
  • Antimicrobial Activity : In vitro studies showed that the compound exhibited inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanism remains to be elucidated, but preliminary results indicate disruption of cell wall synthesis and metabolic interference.
  • Potential Anticancer Effects : Preliminary investigations into the anticancer properties of this compound have shown promise, particularly in cell lines associated with specific cancers. Further studies are needed to confirm these findings and explore the underlying mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the chemical structure can significantly impact its efficacy and selectivity:

Modification Effect on Activity
Trifluoromethyl GroupEnhances lipophilicity and metabolic stability.
Chlorine AtomInfluences binding interactions through halogen bonding.
Positioning of SubstituentsVariations at different positions can alter receptor affinity and activity .

Properties

IUPAC Name

methyl 3-chloro-6-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)6-4(9)2-3-5(13-6)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGHUSHBBKTWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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